molecular formula C20H18N4O2S B3005938 N-[2-(1H-1,2,3-Benzotriazol-1-ylmethyl)phenyl]-4-methylbenzene-1-sulfonamide CAS No. 303777-74-4

N-[2-(1H-1,2,3-Benzotriazol-1-ylmethyl)phenyl]-4-methylbenzene-1-sulfonamide

Cat. No.: B3005938
CAS No.: 303777-74-4
M. Wt: 378.45
InChI Key: NMLQKRLNLBYGLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1H-1,2,3-Benzotriazol-1-ylmethyl)phenyl]-4-methylbenzene-1-sulfonamide is a complex organic compound that belongs to the class of benzotriazole derivatives Benzotriazole derivatives are known for their stability and versatility in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(1H-1,2,3-Benzotriazol-1-ylmethyl)phenyl]-4-methylbenzene-1-sulfonamide typically involves the reaction of 1H-1,2,3-benzotriazole with a suitable benzyl halide under basic conditions. The reaction proceeds through nucleophilic substitution, where the benzotriazole acts as a nucleophile, attacking the electrophilic carbon of the benzyl halide. The resulting intermediate is then reacted with 4-methylbenzenesulfonyl chloride to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzotriazole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to corresponding amines.

    Substitution: The benzotriazole ring can participate in substitution reactions, where different substituents can be introduced at specific positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzotriazole N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-[2-(1H-1,2,3-Benzotriazol-1-ylmethyl)phenyl]-4-methylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s stability and reactivity make it useful in biochemical assays and as a probe in molecular biology studies.

    Industry: Used in the development of advanced materials, including polymers and coatings, due to its stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-[2-(1H-1,2,3-Benzotriazol-1-ylmethyl)phenyl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The benzotriazole moiety can interact with enzymes or receptors, inhibiting their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, leading to the modulation of biological pathways.

Comparison with Similar Compounds

  • N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2-bromoaniline
  • 2-{[5-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide

Comparison: N-[2-(1H-1,2,3-Benzotriazol-1-ylmethyl)phenyl]-4-methylbenzene-1-sulfonamide is unique due to the presence of both benzotriazole and sulfonamide groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-[2-(benzotriazol-1-ylmethyl)phenyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c1-15-10-12-17(13-11-15)27(25,26)22-18-7-3-2-6-16(18)14-24-20-9-5-4-8-19(20)21-23-24/h2-13,22H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMLQKRLNLBYGLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2CN3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.